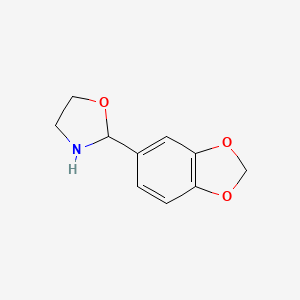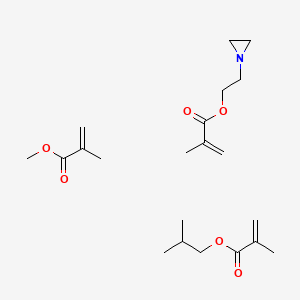
2-(Aziridin-1-yl)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylpropyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester, polymer with methyl 2-methyl-2-propenoate and 2-methylpropyl 2-methyl-2-propenoate is a complex polymeric compound. This compound is part of the acrylate family, which is known for its wide range of applications in various industries due to its unique chemical properties. The polymer is synthesized from monomers that include 2-propenoic acid derivatives and aziridine, which contribute to its distinctive characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of 2-propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester with methyl 2-methyl-2-propenoate and 2-methylpropyl 2-methyl-2-propenoate. The process typically involves free radical polymerization, which is initiated by a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure .
Industrial Production Methods
In an industrial setting, the production of this polymer is scaled up using continuous polymerization processes. The monomers are fed into a reactor where they undergo polymerization in the presence of a solvent or in bulk. The reaction conditions are optimized to achieve high conversion rates and product purity. The polymer is then isolated, purified, and processed into various forms for different applications .
Analyse Chemischer Reaktionen
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted polymers with various functional groups .
Wissenschaftliche Forschungsanwendungen
The polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Wirkmechanismus
The polymer exerts its effects through various mechanisms depending on its application. In biomedical applications, the polymer interacts with biological tissues through physical and chemical interactions, promoting cell adhesion and proliferation. The aziridine groups in the polymer can form covalent bonds with biological molecules, enhancing its biocompatibility and functionality .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(methyl methacrylate): Known for its optical clarity and used in applications like lenses and displays.
Poly(acrylic acid): Used in superabsorbent materials and as a thickening agent.
Poly(ethylene glycol): Widely used in pharmaceuticals and cosmetics for its solubility and biocompatibility.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester, polymer with methyl 2-methyl-2-propenoate and 2-methylpropyl 2-methyl-2-propenoate lies in its combination of mechanical strength, chemical resistance, and biocompatibility. The presence of aziridine groups provides additional functionality, making it suitable for specialized applications in medicine and industry .
Eigenschaften
CAS-Nummer |
68258-80-0 |
|---|---|
Molekularformel |
C21H35NO6 |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylpropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13NO2.C8H14O2.C5H8O2/c1-7(2)8(10)11-6-5-9-3-4-9;1-6(2)5-10-8(9)7(3)4;1-4(2)5(6)7-3/h1,3-6H2,2H3;6H,3,5H2,1-2,4H3;1H2,2-3H3 |
InChI-Schlüssel |
JZDDLXDMECGPQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OCCN1CC1 |
Verwandte CAS-Nummern |
68258-80-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


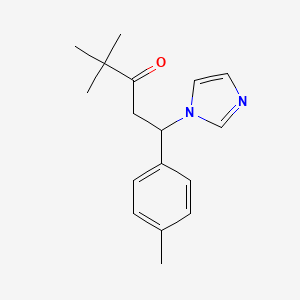
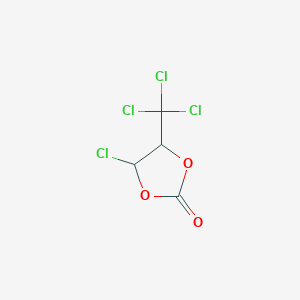
![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
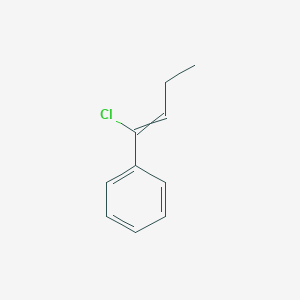
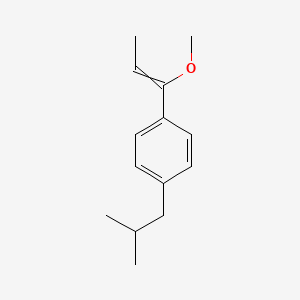
![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)
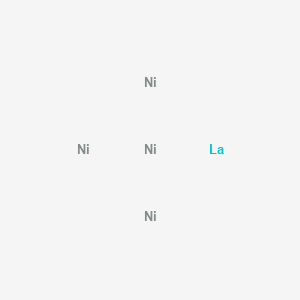
![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)

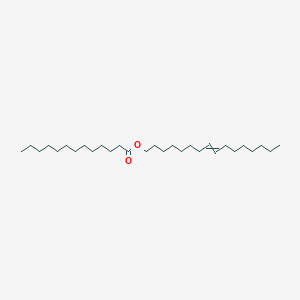
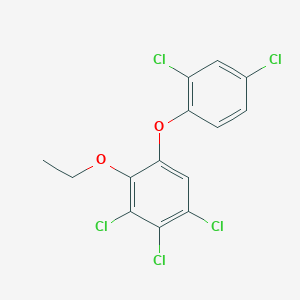
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
